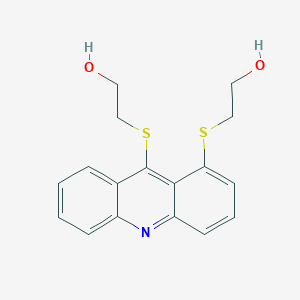
2,2'-(Acridine-1,9-diylbis(sulfanediyl))diethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Acridine-1,9-diylbis(sulfanediyl))diethanol is a chemical compound with the molecular formula C19H20N2O2S2 It is characterized by the presence of an acridine moiety linked to two ethanolic groups via sulfur atoms
Méthodes De Préparation
The synthesis of 2,2’-(Acridine-1,9-diylbis(sulfanediyl))diethanol typically involves the reaction of acridine derivatives with thiol-containing compounds under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
2,2’-(Acridine-1,9-diylbis(sulfanediyl))diethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanolic groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
2,2’-(Acridine-1,9-diylbis(sulfanediyl))diethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2,2’-(Acridine-1,9-diylbis(sulfanediyl))diethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
2,2’-(Acridine-1,9-diylbis(sulfanediyl))diethanol can be compared with other similar compounds, such as:
2,2’-(Propane-2,2-diylbis(sulfanediyl))diethanol: This compound has a similar structure but with a propane moiety instead of acridine.
2,2’-(Benzene-1,4-diylbis(sulfanediyl))diethanol: This compound features a benzene ring instead of acridine.
The uniqueness of 2,2’-(Acridine-1,9-diylbis(sulfanediyl))diethanol lies in its acridine moiety, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
112167-73-4 |
|---|---|
Formule moléculaire |
C17H17NO2S2 |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
2-[9-(2-hydroxyethylsulfanyl)acridin-1-yl]sulfanylethanol |
InChI |
InChI=1S/C17H17NO2S2/c19-8-10-21-15-7-3-6-14-16(15)17(22-11-9-20)12-4-1-2-5-13(12)18-14/h1-7,19-20H,8-11H2 |
Clé InChI |
BHRCSAHGCRIEJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3SCCO)SCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


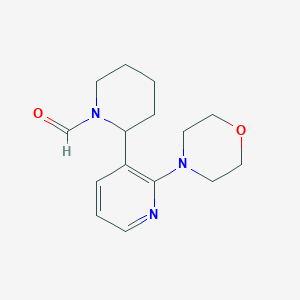
![7-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-3-carboxylic acid](/img/structure/B11815690.png)
![Cyclohexanecarboxylic acid, 3,4-bis[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1,5-dihydroxy-, (1R,3S,4S,5S)-rel-](/img/structure/B11815695.png)

![2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine](/img/structure/B11815701.png)
![Ethyl 2-chloro-2-[(2,4-difluorophenyl)hydrazinylidene]acetate](/img/structure/B11815716.png)
![[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfate](/img/structure/B11815717.png)
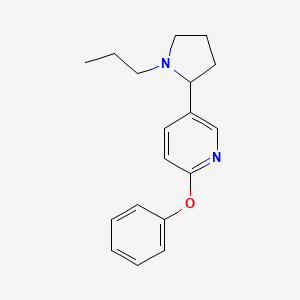
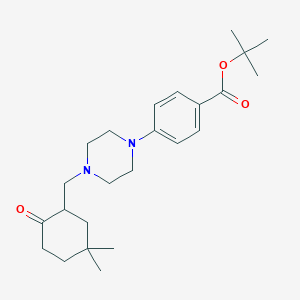
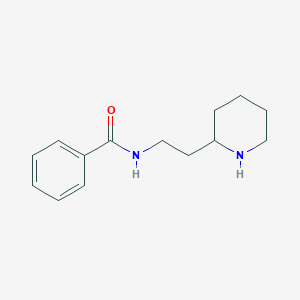

![tert-butyl 9-benzyl-1,9-diazaspiro[4.5]decane-1-carboxylate;oxalic acid](/img/structure/B11815748.png)

![Methionine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-](/img/structure/B11815754.png)
